2-(4-Ethylphenoxy)acetohydrazide
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Overview
Description
2-(4-Ethylphenoxy)acetohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.24 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features an ethyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety.
Preparation Methods
The synthesis of 2-(4-Ethylphenoxy)acetohydrazide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Ethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethylphenoxy)acetohydrazide is primarily used in proteomics research . It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. The compound’s ability to form stable hydrazone linkages with carbonyl groups makes it valuable for labeling and detecting proteins in various biological samples.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)acetohydrazide involves its ability to react with carbonyl groups in proteins and peptides to form hydrazone linkages. This reaction is facilitated by the nucleophilic nature of the hydrazide group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone linkage is stable and can be used for various analytical and detection purposes in proteomics research.
Comparison with Similar Compounds
Similar compounds to 2-(4-Ethylphenoxy)acetohydrazide include other phenoxyacetohydrazides and related hydrazide derivatives. These compounds share similar structural features and reactivity but may differ in their specific substituents and functional groups. For example:
2-(4-Methylphenoxy)acetohydrazide: Similar structure with a methyl group instead of an ethyl group.
2-(4-Chlorophenoxy)acetohydrazide: Contains a chlorine atom on the phenoxy ring.
2-(4-Nitrophenoxy)acetohydrazide: Features a nitro group on the phenoxy ring.
The uniqueness of this compound lies in its specific ethyl substituent, which may influence its reactivity and interactions in proteomics applications.
Biological Activity
2-(4-Ethylphenoxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by its unique phenoxy and acetohydrazide functional groups, has been investigated for various therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.24 g/mol
-
Structure :
Structure C10H14N2O2
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.
Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Bacillus subtilis | 12 | 64 µg/mL |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell proliferation and survival.
Case Study : A study involving human breast cancer cell lines (MCF-7) reported a significant reduction in cell viability upon treatment with varying concentrations of this compound, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is believed to function as an enzyme inhibitor, affecting pathways crucial for cell survival and replication.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in DNA replication and repair mechanisms.
- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are critical in cancer progression.
Comparative Studies
Comparative analyses with similar compounds reveal that this compound possesses unique properties that enhance its biological activity.
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
N'-[(4-ethylphenoxy)acetyl]-2-(2-methoxyphenoxy)acetohydrazide | Moderate | Low |
2-(4-fluorophenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide | Low | High |
Table 2: Comparison of biological activities among related compounds
Properties
IUPAC Name |
2-(4-ethylphenoxy)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-3-5-9(6-4-8)14-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXWIGWXSBZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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